1-(tert-Butyldimethylsilyl)-7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
1-(tert-Butyldimethylsilyl)-7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features a combination of indole, silyl, and boronate ester groups
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyl)-7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple stepsThe boronate ester group is then introduced at the 3-position through a palladium-catalyzed borylation reaction .
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The boronate ester can be reduced to form a boronic acid.
Substitution: The silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active indole derivatives.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The indole core can interact with various receptors and enzymes, influencing biological pathways .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound also features a boronate ester group and is used in similar applications.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Another boronate ester derivative with applications in organic synthesis and medicinal chemistry
The uniqueness of 1-(tert-Butyldimethylsilyl)-7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole lies in its specific combination of functional groups, which provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C21H34BNO3Si |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
tert-butyl-[7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |
InChI |
InChI=1S/C21H34BNO3Si/c1-19(2,3)27(9,10)23-14-16(15-12-11-13-17(24-8)18(15)23)22-25-20(4,5)21(6,7)26-22/h11-14H,1-10H3 |
InChI Key |
LMYSLTHYUDNVGX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3OC)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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